3-Methyl-2-benzothiazolinone hydrazone hydrochloride
Overview
Description
3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzothiazolone and is often used as a chromogenic reagent in various analytical procedures.
Mechanism of Action
Target of Action
It is known to be used as a reagent in various biochemical assays, suggesting that it interacts with multiple molecular targets .
Mode of Action
Under experimental conditions, MBTH loses two electrons and one proton on oxidation, forming an electrophilic intermediate . This intermediate is an active coupling species, which suggests that MBTH may interact with its targets through a mechanism of oxidative coupling .
Biochemical Pathways
MBTH is used as a reagent for the spectrophotometric determination of various substances, including aliphatic aldehydes , hexosamines in glycosaminoglycans , and traces of selenium (IV) in environmental samples . This suggests that MBTH may interact with these substances and potentially affect their associated biochemical pathways.
Result of Action
Its use as a reagent in the spectrophotometric determination of various substances suggests that it may cause changes in the optical properties of these substances, potentially leading to changes in their detectability .
Action Environment
The action, efficacy, and stability of MBTH are likely to be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, its use as a reagent in spectrophotometric assays suggests that it may be sensitive to light and other factors that can affect optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium salts, while reduction can produce different hydrazone derivatives.
Scientific Research Applications
3-Methyl-2-benzothiazolinone hydrazone hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific hydrazone structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in analytical chemistry and biochemical assays, where precise and reliable detection of analytes is required.
Properties
IUPAC Name |
(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPVSPULCMUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884060 | |
Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-98-1, 14448-67-0, 149022-15-1 | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does MBTH enable the detection of various analytes in spectrophotometric methods?
A1: MBTH acts as a chromogenic reagent, undergoing specific reactions with target analytes to produce colored compounds. The intensity of the color, measured by a spectrophotometer, correlates directly with the analyte concentration. []
Q2: What are some examples of analytes that can be detected using MBTH-based spectrophotometric methods?
A2: MBTH-based methods have been developed for detecting a wide range of analytes, including:* Metal ions like Thallium (III) [] and Selenium (IV) []* Pharmaceutical compounds like Vardenafil [, ], Cefixime trihydrate [], Gemcitabine HCl [], Abacavir Sulphate [], and Tolterodine Tartrate []* Biomolecules like chitin in fungi [] and catecholamines [, ]* Environmental pollutants like formaldehyde [, ] and nitrite []
Q3: How sensitive are MBTH-based spectrophotometric methods?
A3: MBTH-based methods exhibit varying sensitivities depending on the specific analyte and reaction conditions. For instance, the method for Thallium (III) detection has a Sandell's sensitivity of 0.00723 microg/mL. [] The formaldehyde detection method can detect concentrations as low as 3 micrograms m-3. []
Q4: What are the typical color changes observed in MBTH-based assays, and what wavelengths are used for measurement?
A4: The color of the reaction product depends on the specific analyte and reaction conditions. Examples include:* Blue: Reaction product with formaldehyde in the presence of iron (III) chloride-sulfamic acid, measured at 628 nm. []* Green: Formed with Vardenafil in the presence of ferric chloride in acidic medium, measured at 625 nm. [, ]* Pink: Resulting from the reaction with selenium (IV) and dopamine hydrochloride in sulfuric acid, measured at 520 nm. []* Orange: Produced in the reaction with catecholamine (methyldopa) and potassium ferricyanide at pH 10.4, measured at 460 nm. []
Q5: Are there any limitations to using MBTH in spectrophotometric methods?
A5: While generally versatile, potential limitations include:* Interference from other compounds present in the sample matrix. [, ]* Optimization of reaction conditions (pH, temperature, reagent concentrations) for each specific analyte is crucial for reliable results. [, , ]
Q6: How is MBTH used to study enzymes like peroxidase?
A6: MBTH can be used as a substrate in peroxidase assays. Horseradish peroxidase, for example, catalyzes the oxidation of MBTH in the presence of hydrogen peroxide. This reaction forms a blue-colored product, allowing for the quantification of peroxidase activity. []
Q7: What is the role of MBTH in studying the enzyme pyranose oxidase?
A7: MBTH, along with 3-dimethylaminobenzoic acid, is used as a chromogenic reagent in a spectrophotometric assay for pyranose oxidase activity. The enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide, which then reacts with the MBTH/DMAB system, generating a measurable color change. This method has been applied to study the enzyme in various fungi like Phanerochaete chrysosporium and Trametes versicolor. [, ]
Q8: Has the stability of MBTH under different conditions been studied?
A8: While specific stability studies on MBTH alone are limited in the provided research, its stability within reaction mixtures has been investigated. For instance, the blue-colored product formed with formaldehyde remains stable for a sufficient duration for analysis. [] Similarly, the stability of colored products formed with other analytes like selenium (IV) and catecholamine has also been noted. [, ]
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